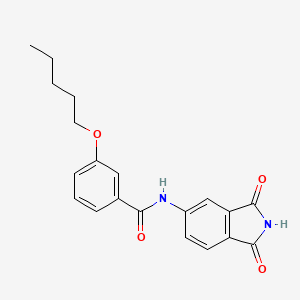

N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a phthalimide moiety and a pentyloxy group attached to a benzamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide typically involves the following steps:

Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine.

Attachment of the Pentyloxy Group: The pentyloxy group can be introduced through an etherification reaction, where a suitable phenol derivative is reacted with an alkyl halide under basic conditions.

Formation of the Benzamide Core: The final step involves the coupling of the phthalimide and pentyloxy-substituted benzene with an appropriate amine to form the benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the phthalimide moiety to a more reactive amine group.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1.1 Anti-inflammatory Activity

Research has highlighted the compound's ability to act as an inhibitor of the NLRP3 inflammasome, a critical component in the inflammatory response. Studies indicate that compounds similar to N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide can selectively inhibit the NLRP3 inflammasome, potentially offering therapeutic benefits in neurodegenerative diseases and other inflammatory conditions. For instance, analogs have been shown to reduce IL-1β production in vivo without affecting TNF-α levels, suggesting a targeted anti-inflammatory effect .

1.2 Cancer Therapeutics

The compound's structural features allow it to interact with various biological targets, making it a candidate for cancer treatment. Its design aligns with the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins involved in cancer progression. Research has demonstrated that benzamide derivatives can effectively recruit cereblon E3 ligase, facilitating targeted protein degradation and presenting a novel approach to cancer therapy .

Case Studies and Experimental Findings

3.1 In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in murine models of peritonitis and asthma. These studies revealed significant reductions in pro-inflammatory cytokines such as PGE2 and TNF-α upon treatment with the compound, indicating its potential as an anti-inflammatory agent .

3.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegeneration where inflammation plays a pivotal role. By inhibiting the NLRP3 inflammasome, it may help mitigate neuronal damage associated with diseases like Alzheimer's and multiple sclerosis .

Data Tables

Mecanismo De Acción

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety may act as a binding site, while the pentyloxy group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic regions of the target molecule. The benzamide core may contribute to the overall stability and specificity of the compound.

Comparación Con Compuestos Similares

Similar Compounds

N-(1,3-dioxoisoindolin-5-yl)-3-(methoxy)benzamide: Similar structure but with a methoxy group instead of a pentyloxy group.

N-(1,3-dioxoisoindolin-5-yl)-3-(ethoxy)benzamide: Similar structure but with an ethoxy group instead of a pentyloxy group.

N-(1,3-dioxoisoindolin-5-yl)-3-(butoxy)benzamide: Similar structure but with a butoxy group instead of a pentyloxy group.

Uniqueness

N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide is unique due to the presence of the pentyloxy group, which can influence its physical and chemical properties, such as solubility, stability, and reactivity. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.

Actividad Biológica

N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide is a synthetic organic compound classified as a benzamide. It features a phthalimide moiety and a pentyloxy group attached to a benzamide core, which contributes to its unique chemical properties and potential biological activities. This compound has garnered interest for its therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Synthesis

The compound's synthesis typically involves several key steps:

- Formation of the Phthalimide Moiety : This is achieved by reacting phthalic anhydride with ammonia or a primary amine.

- Attachment of the Pentyloxy Group : An etherification reaction introduces the pentyloxy group by reacting a suitable phenolic derivative with an alkyl halide under basic conditions.

- Formation of the Benzamide Core : The final step involves coupling the phthalimide and pentyloxy-substituted benzene with an appropriate amine to form the benzamide structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety may serve as a binding site while the pentyloxy group enhances lipophilicity, facilitating interactions with hydrophobic regions of target molecules. The benzamide core contributes to the compound's stability and specificity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing 1,3-dioxolane structures have demonstrated significant antibacterial and antifungal activities. The following table summarizes some key findings regarding their biological activities:

| Compound Type | Activity | Tested Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 1,3-Dioxolane Derivatives | Antibacterial | Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Pseudomonas aeruginosa | 625–1250 µg/mL |

| 1,3-Dioxolane Derivatives | Antifungal | Candida albicans | Significant activity observed |

Case Studies

- Antibacterial Activity : In one study, various 1,3-dioxolane derivatives were synthesized and tested against several Gram-positive and Gram-negative bacteria. The results indicated that most compounds exhibited excellent antibacterial activity against S. aureus and S. epidermidis, while some showed effectiveness against Pseudomonas aeruginosa .

- Antifungal Activity : Another investigation focused on the antifungal properties of these compounds, revealing that many derivatives displayed significant activity against C. albicans. Notably, all tested compounds except one showed promising antifungal effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the substituents on the benzamide core can significantly influence biological activity. For example:

Propiedades

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-3-pentoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-2-3-4-10-26-15-7-5-6-13(11-15)18(23)21-14-8-9-16-17(12-14)20(25)22-19(16)24/h5-9,11-12H,2-4,10H2,1H3,(H,21,23)(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZUBOLTEWDULQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.